Ethyl 4-(N'-hydroxycarbamimidoyl)benzoate
Overview
Description
Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C10H12N2O3. It is known for its unique structure, which includes an ester group and an amidine derivative. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding hydroxylamine derivative. This intermediate is then treated with an appropriate reagent, such as ethyl chloroformate, to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group back to the hydroxylamine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and amidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(N’-Hydroxycarbamimidoyl)benzoic acid: This compound shares a similar structure but lacks the ethyl ester group.
Ethyl 4-aminobenzoate: This is a precursor in the synthesis of Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate and has different chemical properties.
Ethyl 4-(dimethylamino)benzoate: Another ester derivative with different substituents on the benzene ring.
Uniqueness
Ethyl 4-(N’-hydroxycarbamimidoyl)benzoate is unique due to its combination of an ester group and an amidine derivative, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)8-5-3-7(4-6-8)9(11)12-14/h3-6,14H,2H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJNCSRXQUPHRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245306 | |
Record name | Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227154-44-0 | |
Record name | Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227154-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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